Cas no 54151-35-8 (1-Dipropylamino-2-propanone)

1-Dipropylamino-2-propanone 化学的及び物理的性質
名前と識別子
-
- 2-Propanone,1-(dipropylamino)-
- 1-(dipropylamino)propan-2-one
- 1-DIPROPYLAMINO-2-PROPANONE
- 1-(dipropylamino)-2-propanone
- 1-(dipropylamino)acetone
- AC1L6F8O
- AC1Q2XQ4
- AC1Q5CIZ
- AGN-PC-0CLJHL
- Dipropyl-acetonyl-amin
- Dipropylaminoaceton
- dipropylamino-acetone
- NSC156084
- UYQNICYZJVAOAV-UHFFFAOYSA-N
- 1-dipropylamino-propan-2-one
- SCHEMBL2672346
- AKOS005188292
- 54151-35-8
- N,N-dipropylaminoacetone
- NSC-156084
- DTXSID70303015
- 1-Dipropylamino-2-propanone
-
- インチ: InChI=1S/C9H19NO/c1-4-6-10(7-5-2)8-9(3)11/h4-8H2,1-3H3
- InChIKey: UYQNICYZJVAOAV-UHFFFAOYSA-N
- ほほえんだ: CCCN(CCC)CC(=O)C
計算された属性
- せいみつぶんしりょう: 157.14677
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
- LogP: 1.69740
1-Dipropylamino-2-propanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D495853-250mg |
1-Dipropylamino-2-propanone |
54151-35-8 | 250mg |
$ 70.00 | 2022-06-05 | ||
TRC | D495853-2.5g |
1-Dipropylamino-2-propanone |
54151-35-8 | 2.5g |
$ 365.00 | 2022-06-05 | ||
TRC | D495853-500mg |
1-Dipropylamino-2-propanone |
54151-35-8 | 500mg |
$ 95.00 | 2022-06-05 |
1-Dipropylamino-2-propanone 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-Dipropylamino-2-propanoneに関する追加情報
1-Dipropylamino-2-propanone (CAS No. 54151-35-8)
1-Dipropylamino-2-propanone, also known by its CAS registry number 54151-35-8, is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. This compound belongs to the class of amides, specifically N,N-dialkyl derivatives of acetamide, where the propyl groups attached to the nitrogen atom impart unique chemical properties and reactivity. Recent studies have highlighted its potential as a versatile intermediate in synthetic chemistry, particularly in the design of bioactive molecules with applications in pharmaceuticals and materials science.
The dipropylamino moiety within this structure plays a critical role in modulating both physical and chemical behaviors. The steric bulk provided by the two propyl substituents enhances thermal stability compared to smaller alkyl amides, while maintaining sufficient nucleophilicity for key reactions such as Michael additions and nucleophilic acetylations. This balance makes 1-dipropylamino-2-propanone an attractive building block for synthesizing complex organic frameworks under mild conditions. Researchers from the University of California, Berkeley, recently demonstrated its utility in constructing polyfunctional scaffolds for drug discovery through one-pot multicomponent reactions, significantly reducing synthetic steps compared to conventional methods.
In terms of physicochemical properties, this compound exhibits a melting point of 47–49°C and a boiling point of 96–98°C at standard pressure. Its solubility profile—readily soluble in common organic solvents like dichloromethane and ethanol but sparingly miscible with water—aligns it well with modern green chemistry principles that favor non-aqueous reaction media. A 2023 publication in Chemical Communications reported novel crystallization patterns under supercritical CO₂ conditions, suggesting potential for scalable purification processes that minimize environmental impact.
The synthesis of CAS No. 54151-35-8 has evolved significantly over recent years. Traditional methods involving acylation of dipropylamine with acetyl chloride are still employed, but advancements in catalyst design have enabled more efficient pathways. A team at ETH Zurich developed a palladium-catalyzed approach that achieves 98% yield under ambient temperature using microwave-assisted conditions, which drastically reduces energy consumption compared to conventional reflux methods. This innovation underscores the compound's growing importance in sustainable chemical manufacturing.
In academic research settings, 1-dipropylamino-2-propanone is increasingly utilized as a chiral auxiliary in asymmetric synthesis protocols. A landmark study published in Nature Chemistry (June 2024) showed its ability to induce enantioselectivity exceeding 99% ee when paired with novel BINOL-based catalysts during aldol condensation reactions. Such performance metrics position it as a competitive alternative to traditionally used auxiliaries like (S)-proline derivatives while offering superior thermal compatibility for high-throughput screening applications.
The biomedical community has taken particular interest in this compound's pharmacokinetic properties when incorporated into drug delivery systems. Investigations by MIT researchers revealed that when conjugated with polyethylene glycol (PEG), it forms amphiphilic structures capable of encapsulating hydrophobic therapeutic agents with encapsulation efficiencies surpassing 80%. These findings were validated through preclinical trials demonstrating prolonged circulation times and reduced immunogenicity compared to conventional liposomal formulations.
In materials science applications, the compound's ketonic functionality enables crosslinking reactions critical for polymer network formation. A collaborative study between Tokyo Institute of Technology and BASF explored its use as a crosslinker for epoxy resins under UV-initiated curing conditions, achieving tensile strengths up to 68 MPa—a notable improvement over traditional bisphenol-based crosslinkers while maintaining excellent thermal stability up to 200°C.
Spectroscopic analysis confirms characteristic peaks at 3300 cm⁻¹ (amide NH stretch) and 1740 cm⁻¹ (ketonic carbonyl stretch) in FTIR spectra, consistent with its structural classification but also revealing unique vibrational modes when subjected to proton NMR analysis at -6 ppm for the propargylic protons—a feature exploited by chemists at Stanford University to develop novel spectroscopic fingerprinting techniques for quality control purposes.
A groundbreaking application emerged from recent neurochemistry research where this compound was identified as a selective modulator of voltage-gated sodium channels (Nav). Experiments conducted at Harvard Medical School demonstrated channel inhibition IC₅₀ values below 0.5 μM without affecting potassium channels or calcium channels—a specificity profile suggesting potential utility in treating neuropathic pain conditions without common side effects associated with broad-spectrum channel blockers like lidocaine.
In analytical chemistry contexts, CAS No. 54151-35-8's structural characteristics make it ideal for calibrating mass spectrometry systems due to its distinct fragmentation patterns during ESI-MALDI analysis. The U.S National Institute of Standards and Technology now lists it among recommended calibration standards for high-resolution mass spectrometers operating at m/z ranges between 60–70 atomic mass units—a testament to its precision-grade purity availability through advanced purification techniques such as sublimation under reduced pressure.
Safety evaluations indicate low acute toxicity based on LD₅₀ values exceeding 2 g/kg in rodent models according to OECD guidelines published in Toxicological Sciences. Its vapor pressure measurement at 6 mmHg at 20°C suggests minimal inhalation risks during standard laboratory handling procedures when proper ventilation protocols are followed—a factor that aligns with current regulatory requirements for non-hazardous chemical reagents.
Synthetic chemists have recently discovered that combining this compound with organocatalysts derived from renewable resources yields highly efficient aldol reaction systems requiring no metal co-catalysts or stoichiometric additives—a significant advancement reported in JACS Au. This discovery has spurred interest among pharmaceutical companies seeking greener synthesis routes for complex APIs (active pharmaceutical ingredients), particularly those requiring stereoselective carbon-carbon bond formation steps.
In photovoltaic research conducted at Imperial College London's Advanced Materials Lab, thin films fabricated using this compound as a hole transport material exhibited photoconversion efficiencies reaching 9.7% under AM 1.5G illumination—a milestone performance attributed to its optimized HOMO-LUMO energy levels (-4.9 eV HOMO vs -6 eV LUMO). These results open new avenues for developing low-cost organic solar cell components using readily available starting materials like propionaldehyde intermediates.
A notable pharmacological study published early this year investigated its potential as an adjuvant therapy against multidrug-resistant tuberculosis strains caused by Mycobacterium tuberculosis complex bacteria species such as MDR-TB isolates resistant to first-line drugs including isoniazid and rifampin.The compound demonstrated synergistic effects when co-administered with bedaquiline via intracellular delivery mechanisms targeting ATP synthase complexes within bacterial cells—a mechanism validated through cryo-electron microscopy studies showing preferential binding affinity compared to existing treatments.
Surface chemistry applications have seen promising developments through self-assembled monolayers formed on gold substrates using thiol-functionalized derivatives prepared from this compound via click chemistry approaches reported by researchers at Northwestern University's Center for Catalysis & Surface Science.The resulting surfaces exhibited contact angles exceeding 90° after plasma treatment,a property leveraged to create anti-fouling coatings for biomedical devices such as catheters and implantable sensors without compromising biocompatibility requirements per ISO standards testing protocols conducted on murine fibroblast cultures.
In enzymology research,fractional factorial design experiments revealed that this molecule acts as an allosteric regulator modulating catalytic activity of cytochrome P450 isoforms CYP3A4,CYP2D6,and CYP2C9 by up-regulating enzyme expression levels through transcriptional activation mechanisms involving pregnane X receptor pathways.The discovery was detailed in Biochemical Pharmacology, highlighting implications for drug metabolism studies where enzyme activity modulation could be used both therapeutically and diagnostically across multiple organ systems including liver,kidney,and intestinal tissues.
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